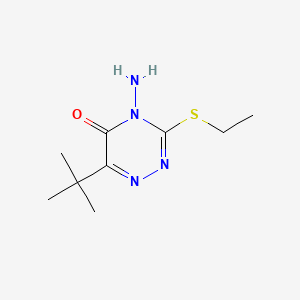

Ethiozin

Cat. No. B1671407

Key on ui cas rn:

64529-56-2

M. Wt: 228.32 g/mol

InChI Key: ADZSGNDOZREKJK-UHFFFAOYSA-N

Attention: For research use only. Not for human or veterinary use.

Patent

US04659819

Procedure details

A mixture of 230 g (1 mole of 93% active ingredient) of 4-amino-6-t-butyl-3-methylthio-1,2,4-triazin-5-one and 310 g (5 moles) of ethyl mercaptan and 0.5 g of crushed solid KOH was stirred and refluxed onto a 10° C. condenser. The vapors which pass through the condenser (methyl and ethyl mercaptans) were collected in a dry ice or caustic trap. The reaction was continued until thin layer chromotography indicated that the starting material was gone (usually 2-8 hours). The unreacted ethyl mercaptan was then distilled off while ~600 ml of warm (40° C.) water was added at such a rate that the water addition was complete when ~1/3 of the mercaptan had distilled. Distillation was continued until ~100 ml of water distilled at 100° C. The solution was then allowed to cool with rapid stirring. The product crystallized at 60°-70° C. and at 20° C. was filtered and washed with water, then dried. The final product, 4-amino-6-t-butyl-3-ethylthio-1,2,4-triazin-5-one, was obtained in nearly quantitative yield and contained less than 1% of the starting 3-methylthio compound.

Quantity

230 g

Type

reactant

Reaction Step One

[Compound]

Name

crushed solid

Quantity

0.5 g

Type

reactant

Reaction Step One

[Compound]

Name

methyl and ethyl mercaptans

Quantity

0 (± 1) mol

Type

reactant

Reaction Step Two

Name

Identifiers

|

REACTION_CXSMILES

|

[NH2:1][N:2]1[C:7](=[O:8])[C:6]([C:9]([CH3:12])([CH3:11])[CH3:10])=[N:5][N:4]=[C:3]1[S:13][CH3:14].[CH2:15](S)C.[OH-].[K+]>>[NH2:1][N:2]1[C:7](=[O:8])[C:6]([C:9]([CH3:11])([CH3:10])[CH3:12])=[N:5][N:4]=[C:3]1[S:13][CH2:14][CH3:15] |f:2.3|

|

Inputs

Step One

|

Name

|

|

|

Quantity

|

230 g

|

|

Type

|

reactant

|

|

Smiles

|

NN1C(=NN=C(C1=O)C(C)(C)C)SC

|

|

Name

|

|

|

Quantity

|

310 g

|

|

Type

|

reactant

|

|

Smiles

|

C(C)S

|

[Compound]

|

Name

|

crushed solid

|

|

Quantity

|

0.5 g

|

|

Type

|

reactant

|

|

Smiles

|

|

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

[OH-].[K+]

|

Step Two

[Compound]

|

Name

|

methyl and ethyl mercaptans

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

|

Conditions

Temperature

|

Control Type

|

UNSPECIFIED

|

|

Setpoint

|

10 °C

|

Stirring

|

Type

|

CUSTOM

|

|

Details

|

was stirred

|

|

Rate

|

UNSPECIFIED

|

|

RPM

|

0

|

Other

|

Conditions are dynamic

|

1

|

|

Details

|

See reaction.notes.procedure_details.

|

Workups

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

were collected in a dry ice or caustic trap

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

usually 2-8 hours

|

|

Duration

|

5 (± 3) h

|

DISTILLATION

|

Type

|

DISTILLATION

|

|

Details

|

The unreacted ethyl mercaptan was then distilled off while ~600 ml

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

of warm (40° C.) water

|

ADDITION

|

Type

|

ADDITION

|

|

Details

|

was added at such a rate

|

ADDITION

|

Type

|

ADDITION

|

|

Details

|

that the water addition

|

DISTILLATION

|

Type

|

DISTILLATION

|

|

Details

|

had distilled

|

DISTILLATION

|

Type

|

DISTILLATION

|

|

Details

|

Distillation

|

DISTILLATION

|

Type

|

DISTILLATION

|

|

Details

|

distilled at 100° C

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

to cool with rapid stirring

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

The product crystallized at 60°-70° C. and at 20° C.

|

FILTRATION

|

Type

|

FILTRATION

|

|

Details

|

was filtered

|

WASH

|

Type

|

WASH

|

|

Details

|

washed with water

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

dried

|

Outcomes

Product

|

Name

|

|

|

Type

|

product

|

|

Smiles

|

|

|

Name

|

|

|

Type

|

product

|

|

Smiles

|

NN1C(=NN=C(C1=O)C(C)(C)C)SCC

|

Source

|

Source

|

Open Reaction Database (ORD) |

|

Description

|

The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |